Cas no 690644-31-6 (4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide)
4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- F3394-0088
- 690644-31-6
- Z275025024
- AKOS000812286
- 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
-
- Inchi: 1S/C20H15ClF3NO3S/c21-18-8-4-5-9-19(18)28-16-10-12-17(13-11-16)29(26,27)25(14-20(22,23)24)15-6-2-1-3-7-15/h1-13H,14H2
- InChI Key: VJAQTNWQTHJUHE-UHFFFAOYSA-N
- SMILES: C1(S(N(C2=CC=CC=C2)CC(F)(F)F)(=O)=O)=CC=C(OC2=CC=CC=C2Cl)C=C1
Computed Properties
- Exact Mass: 441.0413267g/mol
- Monoisotopic Mass: 441.0413267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.413±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 486.0±55.0 °C(Predicted)
- pka: -4.37±0.50(Predicted)
4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-0088-2μmol |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-5μmol |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-10μmol |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-20μmol |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-1mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-2mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-3mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-4mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-5mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-0088-10mg |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide |
690644-31-6 | 10mg |
$79.0 | 2023-09-11 |
4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Research Briefing on 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS: 690644-31-6)
The compound 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS: 690644-31-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative exhibits unique structural features, including a chlorophenoxy moiety and a trifluoroethyl group, which contribute to its biological activity. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific enzyme targets involved in inflammatory pathways. The study demonstrated potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, while showing minimal activity against COX-1, suggesting potential as a selective anti-inflammatory agent. Molecular docking studies revealed that the trifluoroethyl group plays a crucial role in binding to the active site of COX-2 through hydrophobic interactions.
Further research published in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's anticancer properties. The study found that 690644-31-6 induces apoptosis in various cancer cell lines, particularly in breast cancer cells (MCF-7), with an EC50 of 5.2 μM. The mechanism appears to involve modulation of the PI3K/AKT/mTOR signaling pathway. Notably, the compound showed good selectivity between cancer and normal cells, with a therapeutic index of approximately 8.5 in preliminary in vitro studies.
Recent pharmacokinetic studies have provided valuable insights into the compound's drug-like properties. A 2024 investigation reported favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (78-82%). The compound demonstrated good oral bioavailability (F = 65%) in rodent models, with a plasma half-life of approximately 4.5 hours. These characteristics suggest potential for further development as an oral therapeutic agent.
Structural optimization efforts have been ongoing to improve the compound's potency and selectivity. A recent patent application (WO2023/154321) describes several derivatives of 690644-31-6 with enhanced biological activity. Particularly, the introduction of electron-withdrawing groups at the phenyl ring improved both COX-2 inhibitory activity (IC50 values as low as 0.2 μM) and metabolic stability. These findings highlight the potential for developing second-generation compounds based on this scaffold.
Current challenges in the development of 690644-31-6 include addressing its moderate solubility in aqueous media (measured at 12 μg/mL in PBS at pH 7.4) and further improving its selectivity profile. Recent formulation studies have explored nanoparticle-based delivery systems to enhance solubility and bioavailability. Preliminary results show promise, with nanoparticle formulations achieving up to 5-fold increases in aqueous solubility without compromising biological activity.
In conclusion, 4-(2-Chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide represents a promising chemical scaffold with multiple therapeutic applications. Ongoing research continues to uncover its potential in inflammation, oncology, and possibly other therapeutic areas. The compound's favorable pharmacokinetic profile and demonstrated biological activity make it a strong candidate for further preclinical development. Future studies should focus on comprehensive in vivo efficacy evaluation and toxicological assessment to fully realize its therapeutic potential.
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